Fmoc-D-Orn(Ivdde)-OH: A Technical Guide to an Orthogonal Protection Strategy in Advanced Peptide Synthesis
Fmoc-D-Orn(Ivdde)-OH: A Technical Guide to an Orthogonal Protection Strategy in Advanced Peptide Synthesis
Introduction: The Imperative for Orthogonal Control in Peptide Chemistry
In the intricate field of peptide science, the synthesis of complex architectures such as cyclic peptides, branched constructs, and site-specifically modified bioconjugates demands precise control over reactive functional groups. The principle of orthogonal protection is paramount, allowing for the selective deprotection of one functional group in the presence of others.[1][2] Fmoc-D-Orn(Ivdde)-OH has emerged as a cornerstone building block in modern Fmoc-based solid-phase peptide synthesis (SPPS), providing researchers with a robust tool for achieving this requisite level of control.[3][4]
This guide provides an in-depth examination of Fmoc-D-Orn(Ivdde)-OH, detailing its chemical properties, the logic behind its application, and field-proven protocols for its use. It is intended for researchers and drug development professionals who seek to leverage advanced peptide modification strategies.
Section 1: Chemical Structure and Physicochemical Properties
Fmoc-D-Orn(Ivdde)-OH is a derivative of the non-proteinogenic amino acid D-ornithine. Its structure is characterized by two critical protecting groups that function orthogonally:
-
Nα-Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group, stable to acidic conditions but readily cleaved by secondary amines like piperidine. This is the standard α-amino protection used in Fmoc-SPPS for peptide chain elongation.[5]
-
Nδ-Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl): This group protects the side-chain (delta) amino group of ornithine. The Ivdde group is a more sterically hindered analogue of the Dde group, developed to offer greater stability and prevent migration during prolonged syntheses.[4][6][7] It is stable to the basic conditions used for Fmoc removal (piperidine) and the acidic conditions often used for final peptide cleavage from the resin (e.g., trifluoroacetic acid, TFA).[3][8] Its selective removal is achieved under mild nucleophilic conditions using hydrazine.[3][5]
The unique stability profile of the Ivdde group is the key to the utility of this reagent, enabling the selective exposure of the ornithine side-chain amine for on-resin modification at any desired step after its incorporation into the peptide sequence.[3][8]
Core Chemical and Physical Data
The fundamental properties of Fmoc-D-Orn(Ivdde)-OH are summarized below for easy reference.
| Property | Value | References |
| CAS Number | 1272754-86-5 | [9][10] |
| Molecular Formula | C₃₃H₄₀N₂O₆ | [9][10][11] |
| Molecular Weight | 560.7 g/mol | [9][10] |
| Synonyms | Nα-Fmoc-Nδ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-D-ornithine | [9][12] |
| Appearance | White to off-white powder | [6] |
| Solubility | Soluble in polar organic solvents like DMF and DMSO | [5] |
| Storage | Store at -20°C, sealed, away from moisture and light. | [11] |
Section 2: The Ivdde Deprotection Workflow: Mechanism and Protocol
The selective cleavage of the Ivdde group is a critical step that unlocks the potential of this building block. Understanding the mechanism and adhering to a validated protocol are essential for success.
Mechanism of Ivdde Cleavage
The removal of the Ivdde group is accomplished by treatment with a dilute solution of hydrazine (NH₂NH₂). The reaction proceeds via a nucleophilic attack by hydrazine on the enamine system of the Ivdde group. This is followed by an intramolecular cyclization that releases the free amine of the ornithine side chain and forms a stable, chromophoric indazole byproduct.[4][8]
A significant advantage of this mechanism is that the indazole byproduct strongly absorbs UV light at approximately 290 nm, allowing for real-time spectrophotometric monitoring of the deprotection reaction's progress.[3][8]
Experimental Protocol: On-Resin Ivdde Cleavage
This protocol details a self-validating system for the efficient and selective removal of the Ivdde protecting group from a peptide synthesized on a solid support.
Causality and Rationale:
-
N-terminal Protection: The standard Fmoc group is labile to hydrazine.[13] Therefore, before Ivdde cleavage, the N-terminal α-amino group of the peptide must be protected with a group stable to hydrazine, such as the Boc group (tert-butoxycarbonyl) or by acetylation. This prevents unwanted side reactions at the N-terminus.
-
Hydrazine Concentration: A 2% solution of hydrazine monohydrate in DMF is the standard and most widely cited condition.[3][8][14] While higher concentrations (up to 10%) have been employed for sluggish or difficult removals, concentrations above 2% can increase the risk of side reactions, such as peptide cleavage at glycine residues.[13][15]
-
Reaction Time & Repetitions: Short, repeated treatments are generally more effective and minimize side reactions compared to a single, prolonged exposure. Three repetitions of 3-10 minutes are typically sufficient.[13][14][16] Optimization may be required depending on the peptide sequence, as aggregation can hinder reagent access.[17]
-
Washing: Thorough washing with DMF after the hydrazine treatment is crucial to remove all traces of hydrazine and the cleavage byproduct, ensuring the newly deprotected amine is clean and ready for the subsequent reaction.
Step-by-Step Methodology:
-
Prerequisite: Ensure the N-terminal α-amino group of the peptide-resin is protected (e.g., with a Boc group or by acetylation).
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 15-30 minutes in a suitable reaction vessel.
-
Reagent Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. Use approximately 25 mL of solution per gram of resin for each treatment.[13][14]
-
First Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine solution and agitate gently at room temperature for 3-10 minutes.[14][17]
-
Drain and Repeat: Drain the hydrazine solution. Repeat step 4 two more times for a total of three hydrazine treatments.
-
Thorough Washing: After the final treatment, drain the solution and wash the resin extensively with DMF (5-7 times) to completely remove residual hydrazine and byproducts.
-
Confirmation (Optional): A qualitative Kaiser test can be performed on a few resin beads. A positive result (blue beads) confirms the presence of the newly freed primary amine on the ornithine side chain.
-
Proceed to Next Step: The peptide-resin is now ready for the desired on-resin modification, such as cyclization, branching, or conjugation.
Visualization of the Ivdde Cleavage Workflow
The following diagram illustrates the key stages of the on-resin Ivdde deprotection process.
Caption: Workflow for the selective on-resin cleavage of the Ivdde protecting group.
Section 3: Applications in Advanced Peptide Synthesis
The true power of Fmoc-D-Orn(Ivdde)-OH lies in its application to create complex peptide structures that are otherwise difficult or impossible to synthesize using standard linear SPPS.
Synthesis of Branched and Multi-Antigenic Peptides (MAPs)
By selectively deprotecting the ornithine side chain, a new point for peptide synthesis initiation is created. This allows for the growth of a second peptide chain from the side chain of the ornithine residue, resulting in a branched peptide. This strategy is fundamental in the construction of Multi-Antigenic Peptides (MAPs) for vaccine development, where multiple copies of an antigenic epitope are presented on a single molecular scaffold.[5][18]
On-Resin Side-Chain to Side-Chain Cyclization
Peptide cyclization is a key strategy to improve conformational rigidity, metabolic stability, and receptor binding affinity. Fmoc-D-Orn(Ivdde)-OH is an ideal tool for forming on-resin lactam bridges. In a typical strategy, a peptide is synthesized containing both Fmoc-D-Orn(Ivdde)-OH and an acidic amino acid (e.g., Fmoc-L-Asp(OAll)-OH) with an orthogonal side-chain protecting group. After linear assembly, the two side chains are sequentially deprotected on-resin, and an intramolecular amide bond (lactam bridge) is formed using standard peptide coupling reagents.[19][20][21]
Site-Specific Conjugation
The free amine generated after Ivdde removal serves as a unique chemical handle for the site-specific attachment of various moieties. This includes:
-
Fluorophores and Quenchers: For creating peptide-based probes for diagnostic assays.
-
Lipids: To create lipopeptides with improved cell permeability and pharmacokinetic properties.
-
Small Molecule Drugs: To develop targeted peptide-drug conjugates (PDCs).
-
PEGylation: To enhance the half-life and solubility of therapeutic peptides.
This precise, on-resin modification avoids non-specific conjugation to other reactive groups in the peptide, ensuring a homogenous final product.
Logical Framework for Orthogonal Synthesis
The following diagram illustrates the decision-making process and possibilities enabled by the orthogonality of the Fmoc, Ivdde, and resin-cleavable protecting groups.
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